molecular formula C11H16N2O2 B2771438 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol CAS No. 1249124-23-9

1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol

Cat. No.: B2771438
CAS No.: 1249124-23-9
M. Wt: 208.261
InChI Key: ZGKAAFZCQIJOQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol can be compared with similar compounds such as:

The uniqueness of this compound lies in its combined structure of pyridine and piperidine rings with hydroxymethyl and hydroxyl groups, which contribute to its diverse chemical and biological properties .

Biological Activity

1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol, with the chemical formula C11H16N2O2, is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Weight : 208.26 g/mol
  • CAS Number : 1249124-23-9
  • Structure : The compound features a piperidine ring linked to a pyridine moiety with a hydroxymethyl group, contributing to its unique properties.

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes, which is particularly relevant in the context of metabolic disorders such as type 2 diabetes mellitus. It may modulate pathways involved in glucose metabolism and insulin sensitivity.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits both antibacterial and antifungal properties. Its hydroxymethyl and hydroxyl groups facilitate interactions with microbial targets, potentially disrupting their function .
  • Binding Affinity : The structural features of this compound allow it to form hydrogen bonds and hydrophobic interactions with active sites in proteins, influencing various biochemical pathways.

Antimicrobial Properties

Research has indicated that derivatives of piperidine, including this compound, possess significant antimicrobial activities against both Gram-positive and Gram-negative bacteria. A study evaluating various piperidine derivatives reported minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Antidiabetic Potential

The compound has been investigated for its potential role in managing type 2 diabetes. It functions by enhancing insulin sensitivity and modulating glucose uptake in muscle cells, which has been demonstrated in vitro.

Case Studies

  • Case Study on Antimicrobial Efficacy
    • A study evaluated the antimicrobial efficacy of several piperidine derivatives, including this compound. The results showed potent activity against E. coli and Candida albicans, indicating its potential as a therapeutic agent for infections caused by these pathogens.
    PathogenMIC (mg/mL)
    Staphylococcus aureus0.0039
    Escherichia coli0.025
    Candida albicans0.015
  • Case Study on Antidiabetic Activity
    • In a series of experiments aimed at understanding the antidiabetic effects, researchers found that treatment with the compound improved glucose tolerance in diabetic rat models, suggesting its potential utility in diabetes management.

Properties

IUPAC Name

1-[2-(hydroxymethyl)pyridin-4-yl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c14-8-9-7-10(1-4-12-9)13-5-2-11(15)3-6-13/h1,4,7,11,14-15H,2-3,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKAAFZCQIJOQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=CC(=NC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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